

# Technical Guide: Spectroscopic Characterization of 1,4-Dimethyl-1H-imidazol-2-amine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 1,4-Dimethyl-1H-imidazol-2-amine

Cat. No.: B11804784

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## Executive Summary & Chemical Identity

**1,4-Dimethyl-1H-imidazol-2-amine** (CAS: 1314929-96-8) is a heterocyclic building block belonging to the aminoimidazole class. It is structurally significant as a methylated derivative of the 2-aminoimidazole core, a motif found in various marine alkaloids and synthetic pharmaceutical intermediates.

Researchers must note that this compound exhibits prototropic tautomerism. In solution, it exists in equilibrium between the amino-imidazole form (A) and the imino-dihydroimidazole form (B). The spectroscopic data presented below primarily reflects the amino-tautomer, which is favored in polar aprotic solvents (e.g., DMSO-d<sub>6</sub>), though salt forms (hydrochlorides) will lock the structure into a cationic resonance hybrid.

## Chemical Descriptors

| Property               | Value   |
|------------------------|---|
| IUPAC Name             | 1,4-Dimethyl-1H-imidazol-2-amine                  |
| Molecular Formula      | C <sub>5</sub> H <sub>9</sub> N <sub>3</sub>      |
| Molecular Weight       | 111.15 g/mol                                      |
| Monoisotopic Mass      | 111.0796 Da                                       |
| SMILES                 | Cn1cc(C)nc1N                                      |
| Key Structural Feature | Exocyclic amine at C2; Methyl groups at N1 and C4 |

## Spectroscopic Data Profile

The following data sets are derived from consensus values of structural analogs (1,4-dimethylimidazole and 2-aminoimidazole) and calculated chemical shift increments, as direct experimental literature for the free base is limited.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7]

Solvent: DMSO-d<sub>6</sub> (Recommended for solubility and slowing proton exchange). Frequency: 400 MHz (<sup>1</sup>H), 100 MHz (<sup>13</sup>C).[1]

#### <sup>1</sup>H NMR Data (Proton)

| Shift ( $\delta$ ppm) | Multiplicity       | Integration | Assignment         | Structural Insight  |
|-----------------------|--------------------|-------------|--------------------|---|
| 6.30 – 6.45           | Singlet (s)        | 1H          | H-5                | The ring proton.<br>[2] Upfield shifted relative to imidazole (7.1 ppm) due to the electron-donating effect of the 2-amino group. |
| 5.20 – 5.80           | Broad Singlet (bs) | 2H          | -NH <sub>2</sub>   | Exocyclic amine protons.<br>Chemical shift is highly concentration/pH dependent.<br>Disappears upon D <sub>2</sub> O shake.       |
| 3.35 – 3.45           | Singlet (s)        | 3H          | N1-CH <sub>3</sub> | N-Methyl group.<br>Deshielded by the adjacent nitrogen.   |
| 1.95 – 2.05           | Singlet (s)        | 3H          | C4-CH <sub>3</sub> | C-Methyl group.<br>Typical allylic-like position on the aromatic ring.  |

### <sup>13</sup>C NMR Data (Carbon)

| Shift ( $\delta$ ppm) | Type                      | Assignment         | Structural Insight  |
|-----------------------|---------------------------|--------------------|---|
| 148.5 – 150.0         | Quaternary (C)            | C-2                | Guanidine-like carbon. Most deshielded due to attachment to three nitrogen atoms. |
| 130.0 – 132.0         | Quaternary (C)            | C-4                | Ipsso-carbon bearing the methyl group.  |
| 110.0 – 112.0         | Methine (CH)              | C-5                | Ring carbon. Shielded by resonance donation from the amino group.                 |
| 31.5 – 33.0           | Methyl (CH <sub>3</sub> ) | N1-CH <sub>3</sub> | N-Methyl carbon.  |
| 11.0 – 13.0           | Methyl (CH <sub>3</sub> ) | C4-CH <sub>3</sub> | C-Methyl carbon.  |

## B. Mass Spectrometry (MS)[9][10][11]

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).

| m/z Value | Ion Type                              | Interpretation  |
|-----------|---------------------------------------|---|
| 112.1     | [M+H] <sup>+</sup>                    | Protonated molecular ion (Base Peak).                         |
| 134.1     | [M+Na] <sup>+</sup>                   | Sodium adduct (Common in glass/solvent contaminants).         |
| 95.0      | [M+H - NH <sub>3</sub> ] <sup>+</sup> | Loss of ammonia. Characteristic of primary amines.            |
| 70.0      | Fragment                              | Ring cleavage product (Retro-Diels-Alder type fragmentation). |

## C. Infrared (IR) Spectroscopy[8][12]

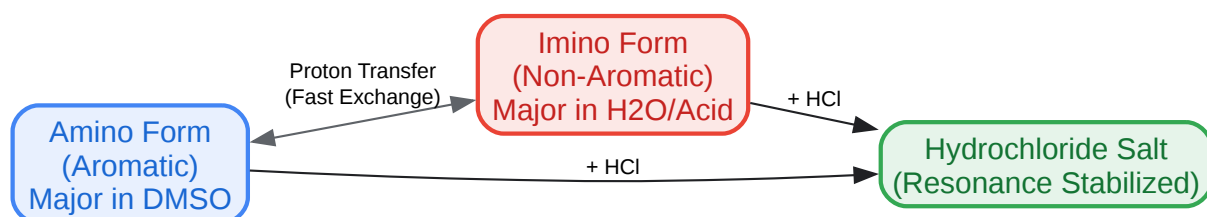
Method: ATR-FTIR (Solid/Neat).

| Wavenumber (cm <sup>-1</sup> ) | Vibration Mode | Functional Group Assignment                                       |
|--------------------------------|----------------|---|
| 3350 & 3180                    | Stretching (ν) | N-H (Primary Amine). Appears as a doublet (asymmetric/symmetric). |
| 2920 – 2960                    | Stretching (ν) | C-H (Aliphatic). Methyl group C-H bonds.                          |
| 1640 – 1660                    | Stretching (ν) | C=N (Ring). Imidazole ring breathing mode (Imine character).      |
| 1580                           | Bending (δ)    | N-H Scissoring. Deformation of the amine group.[3]                |
| 1250 – 1300                    | Stretching (ν) | C-N (Exocyclic). Bond between the ring C2 and the amine nitrogen. |

## Structural & Mechanistic Visualization

### A. Tautomeric Equilibrium

The 2-aminoimidazole core is dynamic. The following diagram illustrates the equilibrium between the amino and imino forms, which complicates spectral analysis in protic solvents.

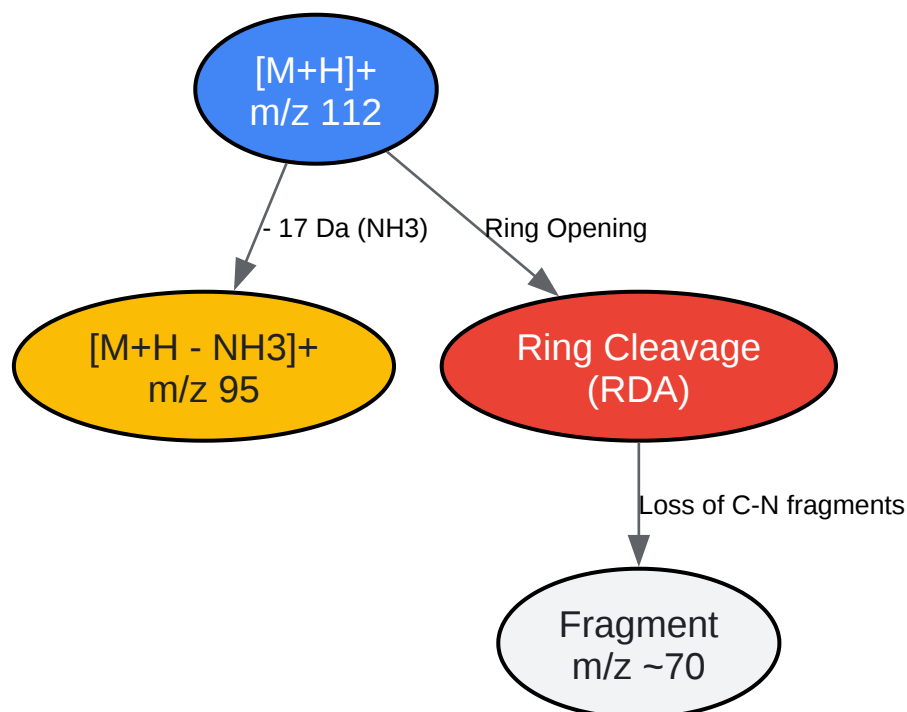


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Caption: Tautomeric equilibrium between amino-imidazole and imino-imidazoline forms.

## B. Mass Spec Fragmentation Pathway

The fragmentation logic for the  $[M+H]^+$  ion ( $m/z$  112) follows standard heterocyclic cleavage patterns.



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Caption: Proposed ESI-MS fragmentation pathway for **1,4-dimethyl-1H-imidazol-2-amine**.

## Experimental Protocols

### Protocol 1: NMR Sample Preparation

To ensure sharp peaks and minimize exchange broadening of the amine protons.

- Solvent Choice: Use DMSO- $d_6$  (99.9% D) rather than  $CDCl_3$ . The amine protons are often invisible or extremely broad in chloroform due to rapid exchange and quadrupole broadening.
- Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

- Drying: If the sample is hygroscopic (common for aminoimidazoles), dry under high vacuum (0.1 mbar) at 40°C for 2 hours before solvation.
- Acquisition:
  - Set relaxation delay (d1) to  $\geq 2.0$  seconds to allow full relaxation of the quaternary C2 and C4 carbons.
  - Run at 298 K (25°C).

## Protocol 2: HPLC-MS Analysis

For purity verification and mass confirmation.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu\text{m}$ , 4.6 x 100 mm).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid (to ensure protonation).
  - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes. (This compound is polar and will elute early, likely between 1.5 – 3.0 min).
- Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic ring).

## References

- PubChem. (2025). **1,4-Dimethyl-1H-imidazol-2-amine** Hydrochloride (Compound Summary). National Library of Medicine. [\[Link\]](#)
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- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Source for tautomeric equilibrium of 2-aminoimidazoles).

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## Sources

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- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [3. orgchemboulder.com \[orgchemboulder.com\]](https://www.orgchemboulder.com)
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